N-Benzyl-N,4-dimethyl-5-vinylpyridin-2-amine
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Overview
Description
N-Benzyl-N,4-dimethyl-5-vinylpyridin-2-amine is a chemical compound with the molecular formula C16H18N2 and a molecular weight of 238.33 g/mol . This compound is characterized by the presence of a benzyl group, two methyl groups, a vinyl group, and a pyridine ring. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,4-dimethyl-5-vinylpyridin-2-amine typically involves the reaction of 2-chloro-5-vinylpyridine with N-benzyl-N-methylamine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,4-dimethyl-5-vinylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-N,4-dimethyl-5-vinylpyridin-2-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N,4-dimethyl-5-vinylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-methyl-2-pyridinamine: Similar structure but lacks the vinyl group.
N-Benzyl-2,4-dimethylpyridin-3-amine: Similar structure but with different substitution patterns on the pyridine ring.
Uniqueness
N-Benzyl-N,4-dimethyl-5-vinylpyridin-2-amine is unique due to the presence of both the vinyl group and the specific substitution pattern on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H18N2 |
---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
N-benzyl-5-ethenyl-N,4-dimethylpyridin-2-amine |
InChI |
InChI=1S/C16H18N2/c1-4-15-11-17-16(10-13(15)2)18(3)12-14-8-6-5-7-9-14/h4-11H,1,12H2,2-3H3 |
InChI Key |
SQOBTJHHLBMNKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=C)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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